2,4-Dichloro-1,6-naphthyridine

Catalog No.
S3109151
CAS No.
1422496-28-3
M.F
C8H4Cl2N2
M. Wt
199.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-1,6-naphthyridine

CAS Number

1422496-28-3

Product Name

2,4-Dichloro-1,6-naphthyridine

IUPAC Name

2,4-dichloro-1,6-naphthyridine

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-8(10)12-7-1-2-11-4-5(6)7/h1-4H

InChI Key

GTIAUBNKVKIRAG-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1N=C(C=C2Cl)Cl

Solubility

not available

2,4-Dichloro-1,6-naphthyridine is a heterocyclic aromatic compound characterized by a bicyclic structure that includes a naphthyridine ring system with two chlorine substituents at the 2 and 4 positions. Its chemical formula is C8_8H4_4Cl2_2N2_2, and it is known for its planar structure due to a conjugated π-electron system. The presence of chlorine atoms significantly affects its electronic properties, making the carbon atoms at positions 2 and 4 more reactive towards nucleophilic attacks, which facilitates various

The chemical reactivity of 2,4-Dichloro-1,6-naphthyridine is primarily attributed to its chlorine substituents. Key reactions include:

  • Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles, allowing the synthesis of numerous derivatives. For instance, reactions with amines can yield compounds such as 2-amino-4-chloro-1,6-naphthyridines or 2,4-diamino-1,6-naphthyridines depending on the reaction conditions.
  • Suzuki-Miyaura Cross-Coupling: This reaction enables the introduction of aryl or heteroaryl groups at the 2 and 4 positions using palladium catalysts, further expanding the compound's synthetic versatility .

Research indicates that derivatives of 2,4-Dichloro-1,6-naphthyridine exhibit various biological activities. These include:

  • Antimicrobial Properties: Compounds derived from this naphthyridine have shown efficacy against certain bacterial strains.
  • Anticancer Activity: Some derivatives have been studied for their potential in targeting cancer cells, demonstrating cytotoxic effects in vitro .

The specific biological mechanisms often relate to the structural modifications introduced during synthesis.

Several methods have been developed for synthesizing 2,4-Dichloro-1,6-naphthyridine:

  • Chlorination of Precursors: A common method involves chlorinating a suitable precursor like 2,4-dihydroxy-1,6-naphthyridine using phosphorus oxychloride (POCl3_3) as a chlorinating agent .
  • Multi-step Synthesis: This approach starts from readily available pyridine derivatives and involves several reaction steps to build the naphthyridine framework .
  • Heteroaryl Coupling: Recent advancements have introduced rapid synthesis techniques that utilize heteroaryl compounds to produce highly substituted naphthyridines efficiently .

2,4-Dichloro-1,6-naphthyridine finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored as potential drugs due to their biological activities.
  • Agricultural Chemicals: The compound may serve as an intermediate in the synthesis of agrochemicals.
  • Material Science: Used as a building block in creating novel materials with specific electronic properties .

Studies on interaction profiles indicate that derivatives of 2,4-Dichloro-1,6-naphthyridine can interact with various biological targets. These interactions often depend on the substituents introduced during synthesis and their spatial arrangement relative to the naphthyridine core. Research has focused on how these interactions influence biological activity and receptor binding affinities .

Several compounds share structural similarities with 2,4-Dichloro-1,6-naphthyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
1,6-NaphthyridineC8_8H6_6NLacks chlorine substituents; basic structure
2-Chloro-1,6-naphthyridineC8_8H6_6ClNContains one chlorine; different reactivity
4-Chloro-1,6-naphthyridineC8_8H6_6ClNContains one chlorine; distinct substitution
3-Amino-1,6-naphthyridineC8_8H8_8N2_2Amino group introduces different biological activity

The presence of two chlorine atoms in 2,4-Dichloro-1,6-naphthyridine enhances its reactivity compared to these similar compounds. This unique substitution pattern allows for diverse synthetic pathways and potential applications in medicinal chemistry and materials science .

XLogP3

2.7

Dates

Modify: 2023-08-18

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